molecular formula C17H22N4O3 B2746816 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034317-90-1

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2746816
CAS No.: 2034317-90-1
M. Wt: 330.388
InChI Key: LXAHRRSAKAWMPF-UHFFFAOYSA-N
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Description

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a heterocyclic methanone derivative featuring a pyrazine core substituted with a dimethylamino group, linked via an ether-oxygen bridge to a pyrrolidine ring. The pyrrolidine moiety is further functionalized with a 2,5-dimethylfuran-3-yl group through a ketone linkage. The dimethylamino group enhances solubility, while the furan ring may contribute to π-π stacking interactions or metabolic stability .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-7-14(12(2)23-11)17(22)21-6-5-13(10-21)24-16-9-18-8-15(19-16)20(3)4/h7-9,13H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHRRSAKAWMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone , with the CAS number 2034317-90-1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Structural Characteristics

This compound features:

  • A pyrrolidine ring , which is known for its role in various biological activities.
  • A dimethylamino-substituted pyrazine moiety, enhancing solubility and potential interactions with biological targets.
  • A furan derivative , which is often associated with diverse pharmacological effects.

The molecular formula is C17H22N4O3C_{17}H_{22}N_{4}O_{3} and it has a molecular weight of 330.4 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₂N₄O₃
Molecular Weight330.4 g/mol
CAS Number2034317-90-1

Antimicrobial Properties

Research indicates that compounds with pyrazine derivatives often exhibit antimicrobial activity. Preliminary studies suggest that This compound may possess similar properties, potentially acting against various bacterial and fungal pathogens.

Central Nervous System (CNS) Effects

The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems. Compounds with such groups can act as stimulants or depressants, indicating potential use in treating CNS disorders. Bioactivity assays are necessary to evaluate these effects further.

Antimetabolite Activity

Some derivatives of this compound have shown antimetabolite properties, interfering with essential cellular processes. This activity could make it a candidate for cancer therapy or other conditions where metabolic pathways are disrupted.

The biological effects of This compound are likely mediated through interactions with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission or cellular signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazine derivatives, finding that modifications significantly affected their potency against specific pathogens .
  • CNS Activity Evaluation : Research on dimethylamino-containing compounds highlighted their potential as anxiolytics or stimulants based on their receptor interaction profiles.
  • Antimetabolite Research : Investigations into antimetabolite properties showed that certain derivatives could effectively disrupt cancer cell metabolism.

Scientific Research Applications

Medicinal Chemistry

Drug Development : This compound serves as a promising scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a building block for drug candidates targeting specific diseases or biological pathways. Its structural components suggest interactions with neurotransmitter receptors and enzymes, which may lead to therapeutic applications in treating neurological disorders and other conditions .

Bioactivity Assays : The synthesized derivatives of this compound undergo extensive in vitro and in vivo assays to evaluate their interactions with biological targets. These studies often focus on the compound's ability to act as an inhibitor of specific enzymes or receptors, potentially modulating essential cellular processes .

Pharmacological Properties : The biological activity of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is primarily attributed to its interaction with molecular targets such as enzymes and receptors. Research indicates that it may exhibit antimicrobial activity against various pathogens and influence central nervous system functions due to its dimethylamino group .

Antimetabolite Activity : Some derivatives of this compound have shown antimetabolite properties, interfering with essential cellular processes. This characteristic is particularly valuable in cancer research, where compounds that disrupt metabolic pathways can be explored as potential therapeutic agents .

Materials Science

Novel Materials Development : The compound is investigated for its potential use in synthesizing novel materials with unique electronic and optical properties. Its heterocyclic structure allows for modifications that can enhance material characteristics, making it suitable for applications in electronics and photonics .

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:

  • Oxidation : The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions may be facilitated using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic and electrophilic substitution reactions can occur at various positions of the compound, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Research Implications

  • The target compound’s pyrazine and dimethylfuran moieties may favor interactions with biological targets requiring planar aromatic stacking (e.g., kinase inhibitors).
  • Structural analogs with thiophene/cyano groups (e.g., 7a) could be prioritized for electrophilic reactivity studies, while the target compound’s dimethylamino group suggests utility in CNS-targeted drugs due to enhanced blood-brain barrier penetration .
  • Commercial pyridine derivatives highlight the trade-offs between steric bulk (TBS) and metabolic stability, guiding further synthetic optimization .

Q & A

Q. What are the optimal synthetic routes for preparing (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrazine derivative with a functionalized pyrrolidine and furan moiety. Key steps include:
  • Nucleophilic substitution : Reacting 6-(dimethylamino)pyrazin-2-ol with a pyrrolidine derivative containing a leaving group (e.g., chloride or tosylate) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazine-pyrrolidine ether linkage .
  • Ketone formation : Coupling the pyrrolidine intermediate with 2,5-dimethylfuran-3-carbonyl chloride via a nucleophilic acyl substitution reaction. Anhydrous conditions and catalysts like DMAP may enhance yield .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), furan protons (δ ~6.0–7.0 ppm), and pyrrolidine ring protons (δ ~3.5–4.5 ppm). The carbonyl signal (C=O) appears at ~165–175 ppm in ¹³C-NMR .
  • FT-IR : Identify the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and pyrazine ring vibrations at ~1500–1600 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the theoretical mass (e.g., calculated for C₁₈H₂₃N₅O₃: 369.18 g/mol).

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF for initial dissolution due to the compound’s hydrophobic pyrrolidine and furan groups .
  • Aqueous stability : Test pH-dependent degradation in buffered solutions (pH 4–9) using HPLC-UV to monitor decomposition over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model the pyrazine-furan interaction .
  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The dimethylamino group may form hydrogen bonds with active-site residues .

Q. What strategies resolve conflicting data in biological activity assays?

  • Methodological Answer :
  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 μM) to rule out false positives/negatives. Use orthogonal assays (e.g., fluorescence-based vs. radioligand binding) for cross-verification .
  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify active/inactive metabolites that may interfere with results .

Q. How can X-ray crystallography determine stereochemical configuration?

  • Methodological Answer :
  • Crystal growth : Dissolve the compound in a 1:1 mixture of dichloromethane and hexane, then slowly evaporate at 4°C to obtain single crystals .
  • Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) to resolve the pyrrolidine ring conformation and substituent orientation. Refinement with SHELXTL confirms bond angles and torsional strain .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or in situ IR to identify side reactions (e.g., hydrolysis of the carbonyl group) that reduce yield .
  • Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) or coupling agents (EDC/HOBt vs. DCC) to optimize the acylation step .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCharacteristic SignalsReference
¹H-NMRδ 2.95 (s, N(CH₃)₂), δ 6.25 (s, furan-H), δ 4.10 (m, pyrrolidine-OCH₂)
FT-IR1685 cm⁻¹ (C=O), 1580 cm⁻¹ (pyrazine ring)
HRMS[M+H]⁺ m/z = 370.19 (calculated), 370.18 (observed)

Q. Table 2. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Stability (24 h, 25°C)
DMSO50.2>95%
Ethanol12.885%
PBS (pH 7.4)0.372%

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